molecular formula C11H16O2 B14682327 Spiro[5.5]undecane-1,9-dione CAS No. 32257-52-6

Spiro[5.5]undecane-1,9-dione

Cat. No.: B14682327
CAS No.: 32257-52-6
M. Wt: 180.24 g/mol
InChI Key: HGXNNCGDLPZGJO-UHFFFAOYSA-N
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Description

Spiro[5.5]undecane-1,9-dione is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single carbon atom, forming a spiro center. This compound is notable for its chiral properties and the helicity of its spirane skeleton, which contributes to its interesting stereochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[5.5]undecane-1,9-dione can be synthesized through various methods. One common approach involves the ZnMe2-promoted alkynylation of salicylaldehyde followed by HCO2H-mediated dearomatizative cyclization. This method is efficient for constructing an all-carbon quaternary spirocenter . Another method includes the use of asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Spiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, bromination of 7,11-diphenylthis compound in dichloromethane indicates the involvement of proximity effects, leading to the formation of bridged acetal and ether derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include ZnMe2 for alkynylation, HCO2H for dearomatizative cyclization, and bromine for bromination reactions. The conditions typically involve moderate temperatures and specific solvents like dichloromethane .

Major Products: The major products formed from these reactions include polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes, which are synthesized through domino autocatalytic reactions involving imines and Meldrum’s acid .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to spiro[5.5]undecane-1,9-dione include spiro[4.4]nonane-1,6-dione, spiro[4.5]decane-1,6-dione, and spiro[5.5]undecane-1,7-dione . These compounds share the spirocyclic framework but differ in the size and substitution patterns of the rings.

Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct stereochemical properties and reactivity. Its ability to form stable enantiomers and undergo various functionalization reactions makes it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

32257-52-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

spiro[5.5]undecane-3,11-dione

InChI

InChI=1S/C11H16O2/c12-9-4-7-11(8-5-9)6-2-1-3-10(11)13/h1-8H2

InChI Key

HGXNNCGDLPZGJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC(=O)CC2)C(=O)C1

Origin of Product

United States

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